molecular formula C8H10Cl2N2 B12127710 1-(2,3-Dichlorophenyl)ethane-1,2-diamine

1-(2,3-Dichlorophenyl)ethane-1,2-diamine

Cat. No.: B12127710
M. Wt: 205.08 g/mol
InChI Key: OOXAINRQIVQQDU-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyl)ethane-1,2-diamine is an organic compound characterized by the presence of two chlorine atoms attached to a phenyl ring and an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dichlorophenyl)ethane-1,2-diamine typically involves the reaction of 2,3-dichlorobenzaldehyde with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dichlorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,3-Dichlorophenyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-Dichlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Ethylenediamine: A simpler diamine without the dichlorophenyl group.

    1-(2,4-Dichlorophenyl)ethane-1,2-diamine: Similar structure but with chlorine atoms at different positions on the phenyl ring.

    1-(2,3-Dichlorophenyl)ethane-1,2-diamine hydrochloride: A hydrochloride salt form of the compound.

Uniqueness

This compound is unique due to the presence of the dichlorophenyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C8H10Cl2N2

Molecular Weight

205.08 g/mol

IUPAC Name

1-(2,3-dichlorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10Cl2N2/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7H,4,11-12H2

InChI Key

OOXAINRQIVQQDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(CN)N

Origin of Product

United States

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